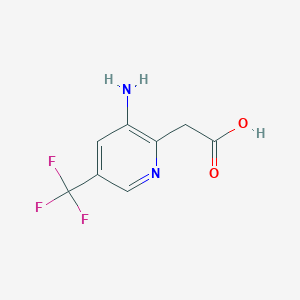
6-Fluoro-2-(trifluoromethyl)nicotinic acid
Descripción general
Descripción
“6-Fluoro-2-(trifluoromethyl)nicotinic acid” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a white powder with a molecular formula of C7H3F4NO2 .
Synthesis Analysis
Two procedures for the preparation of 6-(trifluoromethyl)pyridin-2(1H)-one have been reported: a cyclocondensation method starting from (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one and direct fluorination of 2-picoline through a chlorine/fluorine exchange reaction .
Molecular Structure Analysis
The molecular structure of “6-Fluoro-2-(trifluoromethyl)nicotinic acid” is represented by the molecular formula C7H3F4NO2 . The average mass is 209.098 Da and the monoisotopic mass is 209.009995 Da .
Chemical Reactions Analysis
The chemical reactions involving “6-Fluoro-2-(trifluoromethyl)nicotinic acid” are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Physical And Chemical Properties Analysis
“6-Fluoro-2-(trifluoromethyl)nicotinic acid” is a white powder with a melting point of 193-197 °C. It has a boiling point of 259.3℃ at 760 mmHg. Its density is 1.484 g/cm3. Its flash point, refractive index and vapor pressure are 110.6℃, 1.475 and 0.007mmHg at 25°C, respectively .
Aplicaciones Científicas De Investigación
1. Intermediate for Anti-Bacterial Analogues
6-Fluoro-2-(trifluoromethyl)nicotinic acid has been identified as a key intermediate in the preparation of novel potential anti-bacterial 1,8-naphthyridine-3-carboxylic acid analogues. This synthesis process involves the construction of the pyridine nucleus starting from ethyl 2-fluoroacetate and ethyl 2-trifluoroacetate (Suez, Remuzon, Bouzard, & Jacquet, 1993).
2. Biodistribution in Mice
Research involving halogenated nicotinic acid derivatives, including 6-fluoro-nicotinic acid diethylamide, has been conducted to understand their biodistribution in mice. This research is significant in analyzing how different halogenated compounds behave in biological systems (Knust, Machulla, & Kafka, 1985).
3. Fluorophilicity in Drug Delivery
The fluorophilicity of various hydrocarbon and fluorocarbon-functionalized nicotinic acid esters has been measured to aid in the design of prodrugs for fluorocarbon-based drug delivery systems. This study provides insights into how these compounds interact with different phases in a biphasic solvent system (Ojogun, Knutson, Vyas, & Lehmler, 2010).
4. Synthesis of Radioligands for Nicotinic Receptors
6-Fluoro-2-(trifluoromethyl)nicotinic acid has been used in the synthesis of radioligands, like 6-[18F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine, which are valuable for studying nicotinic acetylcholine receptors. This is crucial for understanding receptor behavior in various neuropathologies and for in vivo imaging (Koren et al., 2000).
5. Synthesis of Nicotinic Acetylcholine Receptor Agonists
This compound has also been used in synthesizing fluoropyridine analogues of nicotinic agonists. These compounds retain high binding affinity at specific nicotinic receptors, which is significant for understanding receptor interactions and potential therapeutic applications (Sutherland, Gallagher, Sharples, & Wonnacott, 2003).
Safety And Hazards
Direcciones Futuras
Trifluoromethylpyridine (TFMP) derivatives, including “6-Fluoro-2-(trifluoromethyl)nicotinic acid”, have been used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials . It is expected that many novel applications of TFMP will be discovered in the future .
Propiedades
IUPAC Name |
6-fluoro-2-(trifluoromethyl)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F4NO2/c8-4-2-1-3(6(13)14)5(12-4)7(9,10)11/h1-2H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWCHPAPDZBJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(=O)O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoro-2-(trifluoromethyl)nicotinic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















